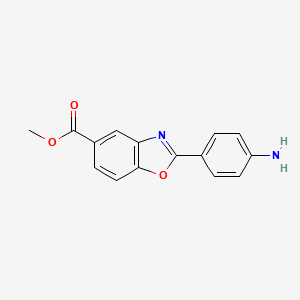
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group and a chloromethyl group attached to a benzene ring, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the chloromethylation of methyl benzoate, followed by acetylation of the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.
Applications De Recherche Scientifique
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.
Methyl 3-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 3-(dodecyloxy)benzoate: Contains a long alkyl chain, making it more hydrophobic.
Uniqueness
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is unique due to the presence of both an acetylamino group and a chloromethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H12ClNO3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
methyl 3-acetamido-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10-4-8(6-12)3-9(5-10)11(15)16-2/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
YUFLNKJXCHUHEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)





![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


